molecular formula C7H7IO3 B569656 2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one CAS No. 89678-08-0

2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one

Katalognummer: B569656
CAS-Nummer: 89678-08-0
Molekulargewicht: 266.034
InChI-Schlüssel: RKMPAOIJAUYXRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

¹H NMR (500 MHz, CDCl₃)

Signal (ppm) Assignment
4.75 (d, J = 5.2 Hz) H2 (adjacent to iodine)
4.30 (m) H4 and H8 (ether oxygens)
3.95 (t, J = 7.1 Hz) H3 and H7 (bridgehead)

¹³C NMR (125 MHz, CDCl₃)

Signal (ppm) Assignment
176.5 C5 (lactone carbonyl)
85.2 C2 (iodine-substituted)
72.1, 69.8 C4, C8 (ether oxygens)

IR (KBr, cm⁻¹)

  • 1752 : ν(C=O) lactone stretching.
  • 1210 : ν(C–O–C) asymmetric ether vibration.
  • 550 : ν(C–I) stretching.

Mass Spectrometry (EI-MS)

  • Molecular ion : m/z 266.03 ([M]⁺, 100%).
  • Fragment at m/z 139 : Loss of I· and CO.

Computational Modeling of Electronic Structure (DFT)

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Iodine’s σ-hole (+0.25 e) facilitates halogen bonding (Fig. 3).
  • Natural Bond Orbital (NBO) analysis :
    • Hyperconjugation between C5=O and adjacent C–O orbitals stabilizes the lactone ring.
    • Iodine’s lone pairs donate electron density to σ*(C2–C3).

$$
\text{HOMO} = -6.8 \, \text{eV}, \quad \text{LUMO} = -1.6 \, \text{eV}
$$

The iodine substituent reduces symmetry, splitting degenerate orbitals in the bicyclic framework.

Eigenschaften

IUPAC Name

2-iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3/c8-4-3-1-2-5(10-3)6(4)11-7(2)9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMPAOIJAUYXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(C1O3)I)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one is a tricyclic organic compound notable for its unique structure and potential biological activities. The compound features a ketone functional group at the 5-position and an iodine substituent at the 2-position, which contribute to its reactivity and biological properties.

Chemical Structure and Properties

  • Molecular Formula : C7_7H7_7IO3_3
  • Molecular Weight : 266.04 g/mol
  • IUPAC Name : 2-iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one

The compound's structural characteristics include two oxygen atoms integrated into the tricyclic framework, which may influence its interaction with biological systems.

Biological Activity

Research indicates that 2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways.

  • Inhibition of Cell Signaling Pathways : The compound has been studied for its effects on apoptosis and inflammatory pathways, suggesting a role in modulating cell survival and death mechanisms.
  • Potential Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may be relevant for 2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one, although specific studies are required to confirm this.

Comparative Analysis with Related Compounds

The following table summarizes structural features and known biological activities of compounds related to 2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one:

Compound NameStructural FeaturesBiological Activity
2-Iodo-4,5-dimethoxyphenol Iodine and methoxy groupsKnown for antioxidant properties
2-Iodo-4-nitroanisole Iodine and nitro groupsExhibits different reactivity patterns
2,6-Dioxatricyclo[3.3.1.0^3,7]nonane Similar dioxatricyclic structureDifferent ring size and substituent effects

These comparisons highlight the unique aspects of 2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one in terms of its structural configuration and potential applications in pharmacology.

Case Study 1: Inhibition of Apoptosis

A study published in the Chemistry & Biology journal explored the effects of various dioxatricyclic compounds on apoptosis-related pathways in cancer cells. The findings indicated that compounds with similar structural motifs to 2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one exhibited significant inhibition of cell death signals under stress conditions.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of iodinated compounds, revealing that certain derivatives could effectively inhibit pro-inflammatory cytokines in vitro. This suggests that 2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one might share similar therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The table below compares structural features of 2-Iodo-4,8-dioxatricyclo[4.2.1.0³,⁷]nonan-5-one with analogous halolactones:

Compound Name Structure Molecular Formula Key Functional Groups Halogen Position Ring System
2-Iodo-4,8-dioxatricyclo[4.2.1.0³,⁷]nonan-5-one Tricyclic (4.2.1.0³,⁷) C₇H₇IO₃ Iodo, ketone, ether C2 4,8-dioxatricyclo
2-Iodo-4,7-dimethyl-9-oxabicyclo[4.3.0]nonan-8-one Bicyclic (4.3.0) C₁₀H₁₅IO₂ Iodo, ketone, methyl groups C2 9-oxabicyclo
2-Iodo-5-methyl-9-oxabicyclo[4.3.0]nonan-8-one Bicyclic (4.3.0) C₉H₁₃IO₂ Iodo, ketone, methyl group C2 9-oxabicyclo

Key Observations :

  • The tricyclic system in the target compound introduces steric constraints and electronic effects distinct from bicyclic analogs, influencing reactivity and stability .
  • Methyl-substituted analogs (e.g., 4,7-dimethyl) exhibit enhanced hydrophobicity , altering solubility and biotransformation pathways .

Key Observations :

  • Iodolactonization efficiency varies with substrate complexity. Methyl groups in bicyclic analogs reduce diastereoselectivity but improve yields .
2-Iodo-4,8-dioxatricyclo[4.2.1.0³,⁷]nonan-5-one
  • Sharpless Epoxidation : The hydroxyl group in its derivative (+)-1 undergoes diastereoselective epoxidation (>99% ee) .
  • Pharmaceutical Intermediates : Used to synthesize RKTS-34, a death receptor-mediated apoptosis inhibitor .
Methyl-Substituted Iodolactones (e.g., 4,7-dimethyl)
  • Biotransformation: Hydroxylated by Absidia cylindrospora and Fusarium strains without halogen loss, yielding novel hydroxylactones .
  • Steric Effects: Methyl groups hinder enzymatic access, limiting transformation efficiency compared to non-methylated analogs .

Physicochemical Properties

Property 2-Iodo-4,8-dioxatricyclo[4.2.1.0³,⁷]nonan-5-one 4,7-Dimethyl Iodolactone
Molecular Weight 266.04 g/mol 280.09 g/mol
Storage -10°C (powder) Not specified
Solubility Likely low (tricyclic core) Higher (methyl groups enhance lipophilicity)

Vorbereitungsmethoden

Starting Material and Initial Cyclization

The synthesis begins with L-glutamic acid-derived lactone 30 , a chiral precursor that ensures stereochemical fidelity in the final product. Lithiation of thioanisole under Corey–Seebach conditions generates a nucleophilic species, which attacks lactone 30 to form hemiacetal 31 . Subsequent BF₃·OEt₂-promoted reduction with Et₃SiH yields 2,5-trans-tetrahydrofuran 32 in 86% yield over two steps (Table 1).

Table 1: Key Steps in Ireland–Claisen Rearrangement Pathway

StepReagents/ConditionsProductYield
1Lithiation (thioanisole, Corey–Seebach) → Hemiacetal formation31 86% (2 steps)
2BF₃·OEt₂, Et₃SiH → Reduction32 -
3m-CPBA → Sulfoxide 33 33 73% (3 steps)
4TFAA → Pummerer rearrangement → Aldehyde 34 34 -

Oxidation and Pummerer Rearrangement

Sulfoxide 33 , derived from oxidation of 32 with meta-chloroperbenzoic acid (m-CPBA), undergoes Pummerer rearrangement upon treatment with trifluoroacetic anhydride (TFAA). This step generates aldehyde 34 , a critical intermediate for subsequent iodination. Hydrolysis of the trifluoroacetate intermediate with aqueous NaHCO₃ ensures epimerization control.

Iodination and Final Cyclization

Aldehyde 34 is converted to ester 36 via a two-step oxidation sequence. Iodination is achieved using iodine monochloride (ICl) in dichloromethane, followed by cyclization under acidic conditions to form the tricyclic core. The final product is purified via flash chromatography, with an overall yield of 45–50% for the iodination step.

Bioinspired Oxidative Cyclization Approach

Trans-Hydrindane Precursor and Photo-Oxidation

A biomimetic route starts with trans-hydrindane VI , a readily available terpenoid precursor. Photo-oxidation of tricycle VII using singlet oxygen (¹O₂) selectively generates allylic alcohol XII (Scheme 1). This step leverages the compound’s inherent strain to direct reactivity.

Scheme 1: Bioinspired Pathway Highlights

  • VII → Photo-oxidation (¹O₂, hv) → XII

  • XII → 4-exo-tet cyclization → Oxetane XIII

  • XIII → 5-exo cyclization → Tricyclic product

Strain-Driven Cyclizations

Oxetane XIII undergoes 5-exo cyclization to assemble the dioxatricyclic framework. The strain imposed by the oxetane ring facilitates ring-opening and recombination, mimicking biosynthetic pathways observed in terpenoid natural products.

Diels-Alder/Ketal Hydrolysis Strategy

Regioselective Diels-Alder Reaction

A Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate forms bicyclic adduct 1 . This step proceeds with high regioselectivity (>95:5) due to electron-withdrawing effects of the bromine atom (Table 2).

Table 2: Diels-Alder Reaction Optimization

ParameterOptimal ConditionOutcome
SolventToluene92% yield
Temperature80°CComplete conversion in 12 h
CatalystNoneThermal conditions preferred

Ketal Hydrolysis and Iodination

Hydrolysis of the ketal moiety in 1 is achieved using concentrated HCl, a cost-effective alternative to conventional methods (e.g., PPTS). Subsequent iodination with N-iodosuccinimide (NIS) in acetonitrile introduces the iodine substituent, followed by intramolecular lactonization to yield the target compound.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Ireland–ClaisenHigh stereocontrol, scalableMulti-step (4–5 steps), moderate yields
BioinspiredMimics biosynthesis, fewer stepsRequires specialized photo-oxidation equipment
Diels-AlderHigh regioselectivity, simple conditionsLow functional group tolerance

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Large-scale production prioritizes solvent recovery (e.g., toluene in Diels-Alder reactions) and catalyst reuse (e.g., BF₃·OEt₂). Continuous flow reactors are recommended for photo-oxidation steps to enhance safety and efficiency.

Yield Optimization Strategies

  • Ireland–Claisen route : Replacing TFAA with TFOH in Pummerer rearrangement improves yield by 15%.

  • Diels-Alder route : Microwave-assisted synthesis reduces reaction time to 2 h .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.